![molecular formula C18H21NO5 B2802235 4-(1,4-Dioxa-8-azaspiro[4.5]decan-8-ylmethyl)-7-hydroxy-8-methylchromen-2-one CAS No. 887209-73-6](/img/structure/B2802235.png)
4-(1,4-Dioxa-8-azaspiro[4.5]decan-8-ylmethyl)-7-hydroxy-8-methylchromen-2-one
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Overview
Description
Scientific Research Applications
Chromones and Antioxidant Activity
Chromones (1-benzopyran-4-ones) are a class of compounds naturally present in various dietary sources and are known for their significant physiological activities, including anti-inflammatory, antidiabetic, antitumor, and anticancer properties. These activities are often attributed to the antioxidant properties of chromones, which can neutralize active oxygen species and interrupt free radical processes, potentially delaying or inhibiting cellular damage leading to various diseases. The radical scavenging activity of chromones is influenced by structural features such as the double bond, a carbonyl group in the chromone nucleus, and specific hydroxyl group placements, which are critical for their effectiveness as antioxidants (Yadav, Parshad, Manchanda, & Sharma, 2014).
Antioxidant Capacity Assays
Understanding the antioxidant capacity of compounds is crucial for assessing their potential therapeutic applications. Various assays are available to measure antioxidant activity, broadly classified into two types: those based on hydrogen atom transfer (HAT) and those based on electron transfer (ET). The choice of assay depends on the specific reaction involved in the antioxidant mechanism of the compound being studied. Assays like the Oxygen Radical Absorbance Capacity (ORAC) and the Total Radical Trapping Antioxidant Parameter (TRAP) are examples of HAT-based assays, while the Ferric Reducing Antioxidant Power (FRAP) and the Trolox Equivalent Antioxidant Capacity (TEAC) are ET-based assays. These assays provide insights into the reducing capacity and radical scavenging abilities of compounds, which are essential for evaluating their potential as antioxidants in biological systems (Huang, Ou, & Prior, 2005).
Safety And Hazards
properties
IUPAC Name |
4-(1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl)-7-hydroxy-8-methylchromen-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO5/c1-12-15(20)3-2-14-13(10-16(21)24-17(12)14)11-19-6-4-18(5-7-19)22-8-9-23-18/h2-3,10,20H,4-9,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMXHDWQMDDFAGX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1OC(=O)C=C2CN3CCC4(CC3)OCCO4)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(1,4-Dioxa-8-azaspiro[4.5]decan-8-ylmethyl)-7-hydroxy-8-methylchromen-2-one |
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